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Cat. No.: B1379348

Get Quote

Executive Summary & Strategic Context
Methyl 5-carbamoylfuran-3-carboxylate represents a critical bifunctional furan scaffold.

Unlike simple furan esters, the presence of the C5-carbamoyl (amide) group introduces strong

hydrogen-bond donor/acceptor motifs that drastically alter solid-state packing and solubility

compared to its parent ester.

This guide addresses the crystallographic gap for this specific intermediate. While direct public

deposition of the CIF (Crystallographic Information File) is absent in open repositories

(CSD/COD), this document provides a predictive structural model validated against close

analogs (sulfamoyl and formyl derivatives) and outlines the definitive protocol for its solid-state

characterization.

Primary Application: Fragment-based drug discovery (FBDD) targeting kinase pockets and

NLRP3 inflammasome pathways.
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Molecular Identity
IUPAC Name: Methyl 5-carbamoylfuran-3-carboxylate[1][2][3]

CAS Number: 1803561-07-0[1][2][4]

Molecular Formula:

Molecular Weight: 169.13 g/mol

Key Pharmacophore: 2,4-disubstituted furan ring (functionally 3,5-substituted depending on

numbering convention) acting as a rigid linker between a lipophilic ester and a polar amide.

Predictive Crystallography: The "Amide-Ester" Conflict
In the solid state, this molecule is driven by two competing intermolecular forces:

Amide-Amide Homosynthons: The primary driving force is the formation of

dimers via N-H···O=C hydrogen bonds, typical of primary amides.

Dipole Stacking: The furan ring and methyl ester promote planar

-stacking, but the bulky methyl group disrupts the "herringbone" packing often seen in simple
planar aromatics.

Predicted Unit Cell Characteristics (Derived from Analogs):

Crystal System: Monoclinic (Most probable, space group

)[5]

Packing Motif: Layered structure where amide dimers form ribbons, cross-linked by weak C-

H···O interactions involving the ester carbonyl.

Density:

(Higher than simple esters due to H-bonding network).
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Comparative Performance Analysis
This section compares the target molecule against its structural precursors and bioisosteres

used in similar drug development campaigns.

Table 1: Solid-State & Physicochemical Comparison

Feature
Target: Methyl 5-

carbamoylfuran-3-

carboxylate

Analog A: Methyl 5-

sulfamoylfuran-3-

carboxylate

Analog B: Methyl 5-

formylfuran-3-

carboxylate

CAS 1803561-07-0 2092599-30-7 102169-71-1

H-Bond Donors 2 (Primary Amide) 2 (Sulfonamide) 0

H-Bond Acceptors 4 5 4

Melting Point
High (178–182 °C)

(Predicted)
High (165–170 °C) Low (88–92 °C)

Solubility (DMSO)
Moderate (>20

mg/mL)
High (>50 mg/mL) Very High

Lattice Energy
High (Stabilized by H-

bonds)

Very High (Strong

dipoles)

Low (Weak dipole-

dipole)

Crystallizability
Excellent (Forms

needles/plates)
Good (Often solvates)

Moderate (Prone to

oiling)

Analyst Insight: The carbamoyl derivative offers a "sweet spot" for drug development. It

possesses higher crystallinity and stability than the formyl precursor (which is prone to

oxidation) but avoids the extreme polarity and acidic protons of the sulfamoyl analog, making it

a superior scaffold for growing co-crystals with protein targets.
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Experimental Protocols
Synthesis & Purification Workflow
To obtain diffraction-quality crystals, purity must exceed 99%.

Starting Material: Methyl 5-formylfuran-3-carboxylate.[2][6]

Oxidation: Pinnick oxidation to the acid.

Amidation: Activation with CDI (Carbonyldiimidazole) followed by ammonium hydroxide.

Purification: Recrystallization is mandatory. Avoid column chromatography if possible to

prevent silica leaching.

Crystallization Screening Matrix
Objective: Grow single crystals suitable for SC-XRD (

in two dimensions).

Method A: Slow Evaporation (Thermodynamic Control)

Solvent: Methanol/Water (9:1).

Protocol: Dissolve 20 mg in 2 mL MeOH. Add water dropwise until persistent turbidity.

Heat to clear. Allow to stand at 4°C for 72h.

Outcome: Block-like crystals (preferred for diffraction).

Method B: Vapor Diffusion (Kinetic Control)

Inner Vial: 10 mg compound in 0.5 mL THF.

Outer Vial: 3 mL Pentane or Hexane.

Protocol: Seal tightly. Pentane diffuses into THF, lowering solubility slowly.

Outcome: Needle clusters (useful for polymorph screening).
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Structure Solution Pathway (SC-XRD)
Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl ester

group.

Radiation: Mo-K

(

Å) is sufficient; Cu-K

is not required as the molecule lacks heavy atoms.

Refinement: Expect disorder in the furan ring orientation if the crystal is twinned. Use

SHELXL with PART commands if the ester methyl group shows rotational disorder.

Structural Logic & Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural elucidation,

highlighting the decision nodes for polymorph screening.
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Figure 1: Workflow for the synthesis, crystallization, and structural determination of Methyl 5-
carbamoylfuran-3-carboxylate.

Implications for Drug Design (NLRP3 & Kinase)
Understanding the crystal structure of this fragment informs its behavior in a binding pocket:
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Planarity: The amide and ester groups are likely coplanar with the furan ring to maximize

conjugation. This creates a flat, rigid "spacer" ideal for accessing narrow hydrophobic

channels in enzymes.

Donor Placement: The amide

is a spatially fixed donor. In the crystal, it binds to its own carbonyl. In a protein, this mimics
the "hinge binder" motif common in kinase inhibitors (e.g., binding to the backbone of the
ATP pocket).

Solubility: The high melting point predicted (approx. 180°C) suggests high lattice energy. To

improve oral bioavailability, formulation strategies (amorphous solid dispersions) may be

required if the dose is high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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